![molecular formula C14H20NO3P B14285835 Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate CAS No. 116044-83-8](/img/structure/B14285835.png)
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate is a chemical compound that belongs to the class of organophosphorus compounds It features a benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ringThe reaction conditions often involve the use of catalysts such as samarium triflate and solvents like acetone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the phosphinate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzoxazole derivatives and phosphinate esters.
Applications De Recherche Scientifique
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can engage in π-π stacking interactions, while the phosphinate group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl [(1,3-benzothiazol-2-yl)methyl]tert-butylphosphinate: Similar structure but contains a sulfur atom instead of oxygen.
Ethyl [(1,3-benzimidazol-2-yl)methyl]tert-butylphosphinate: Contains an imidazole ring instead of a benzoxazole ring.
Uniqueness
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
116044-83-8 |
|---|---|
Formule moléculaire |
C14H20NO3P |
Poids moléculaire |
281.29 g/mol |
Nom IUPAC |
2-[[tert-butyl(ethoxy)phosphoryl]methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H20NO3P/c1-5-17-19(16,14(2,3)4)10-13-15-11-8-6-7-9-12(11)18-13/h6-9H,5,10H2,1-4H3 |
Clé InChI |
BQGAHIHSAAZDCP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=NC2=CC=CC=C2O1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


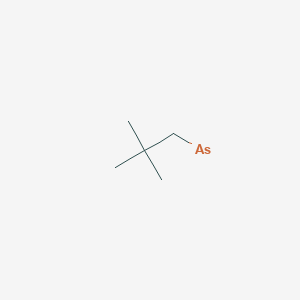
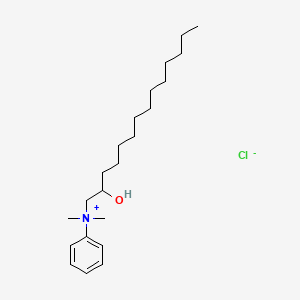
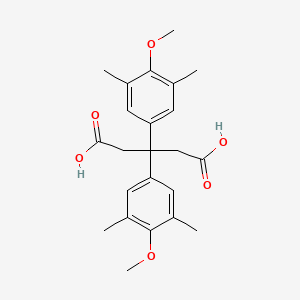
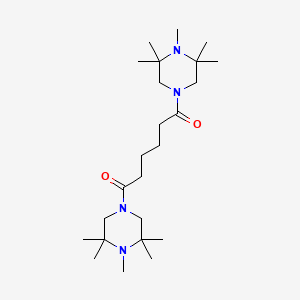
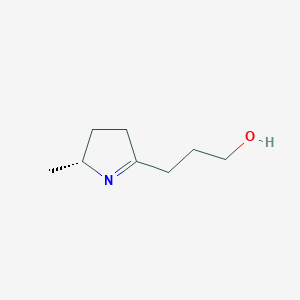
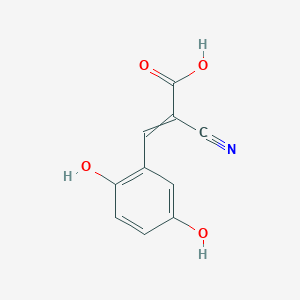
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
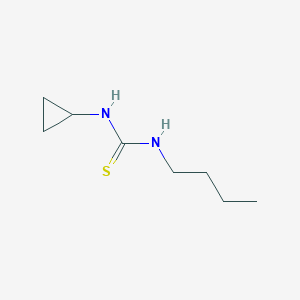
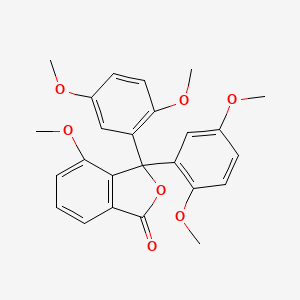
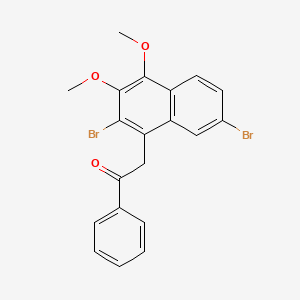
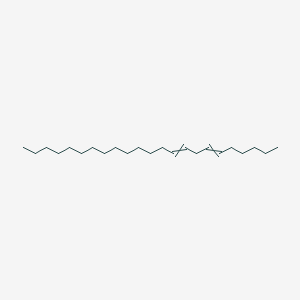
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
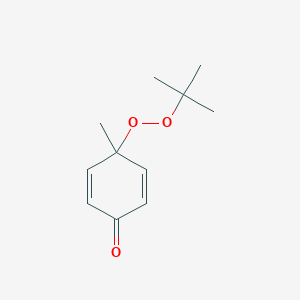
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)
